1-Fluoro-3-(methoxymethyl)benzene

Enzyme inhibition Medicinal chemistry SAR by regioisomerism

1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5), also known as 3-fluorobenzyl methyl ether or m-fluorobenzyl methyl ether, is a bifunctional aromatic building block composed of a benzene ring substituted with a fluorine atom at the 1-position and a methoxymethyl (–CH2OCH3) group at the 3-position (meta configuration). Its molecular formula is C8H9FO, molecular weight 140.15 g/mol, with a computed XLogP3 of 2, topological polar surface area of 9.2 Ų, and two rotatable bonds.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 28490-57-5
Cat. No. B1602022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-(methoxymethyl)benzene
CAS28490-57-5
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)F
InChIInChI=1S/C8H9FO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
InChIKeyIKQWQCVOJKYAIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5): A Meta-Substituted Fluorinated Benzyl Methyl Ether for Precision Synthesis and Pharmacological Research


1-Fluoro-3-(methoxymethyl)benzene (CAS 28490-57-5), also known as 3-fluorobenzyl methyl ether or m-fluorobenzyl methyl ether, is a bifunctional aromatic building block composed of a benzene ring substituted with a fluorine atom at the 1-position and a methoxymethyl (–CH2OCH3) group at the 3-position (meta configuration) [1]. Its molecular formula is C8H9FO, molecular weight 140.15 g/mol, with a computed XLogP3 of 2, topological polar surface area of 9.2 Ų, and two rotatable bonds [1]. The compound is a liquid at ambient temperature with a predicted boiling point of 149.2 ± 15.0 °C and density of 1.055 ± 0.06 g/cm³ . It is supplied at a minimum purity of 95% for research use [1].

Why 1-Fluoro-3-(methoxymethyl)benzene Cannot Be Replaced by Its Ortho/Para Isomers or Chloro/Bromo Analogs


The meta-regiochemistry of 1-fluoro-3-(methoxymethyl)benzene critically determines both its physicochemical properties and biological activity in downstream derivatives. In a series of N-benzyl α-glucosidase inhibitors, the 3-fluorobenzyl derivative (IC50 = 76.7 ± 0.7 µM) was approximately 2.5-fold more potent than the 2-fluorobenzyl ortho analog (IC50 = 187.9 ± 2.4 µM) and exhibited a distinct activity profile from the 4-fluorobenzyl para analog (IC50 = 80.9 ± 1.1 µM) [1]. Moving from fluorine to chlorine or bromine at the 3-position further changes activity: the 3-chlorobenzyl analog (IC50 = 48.2 ± 0.4 µM) and 3-bromobenzyl analog (IC50 = 65.5 ± 2.0 µM) both diverge significantly from the fluoro congener [1]. Additionally, the carbon–fluorine bond dissociation energy (C–F ≈ 488 kJ/mol) is substantially higher than C–Cl (≈330 kJ/mol) and C–Br (≈288 kJ/mol), conferring greater oxidative metabolic stability to the fluoro compound [2]. These data illustrate that neither positional isomers nor halogen-swapped analogs can serve as drop-in substitutes without altering experimental outcomes.

Quantitative Evidence Guide: Head-to-Head Comparator Data for 1-Fluoro-3-(methoxymethyl)benzene


Meta vs Ortho/Para Isomer Differentiation: α-Glucosidase Inhibitory Activity in N-Benzyl-Triazole Derivatives

In a head-to-head series of N-benzyl-1,2,3-triazole-linked benzenesulfonamide derivatives evaluated for α-glucosidase inhibition, the 3-fluorobenzyl-substituted derivative (meta) achieved an IC50 of 76.7 ± 0.7 µM. This represents a 2.45-fold improvement in potency over the 2-fluorobenzyl (ortho) derivative (IC50 = 187.9 ± 2.4 µM) and approximately equipotency with the 4-fluorobenzyl (para) derivative (IC50 = 80.9 ± 1.1 µM) [1]. The meta substitution thus occupies a distinct potency space: it dramatically outperforms ortho while matching para, but the meta isomer's unique electronic topology (inductive-withdrawing at C1, hyperconjugative-donating at C3) may enable distinct binding interactions not available to the para isomer despite similar IC50 values.

Enzyme inhibition Medicinal chemistry SAR by regioisomerism

Fluorine vs Chlorine vs Bromine at the 3-Position: Differential Target Engagement in Enzyme Inhibition

Within the same N-benzyl-α-glucosidase inhibitor chemotype, substituting the 3-fluorobenzyl group with other halogens yields substantial activity shifts: the 3-chlorobenzyl derivative achieved the highest potency (IC50 = 48.2 ± 0.4 µM), while 3-bromobenzyl was intermediate (IC50 = 65.5 ± 2.0 µM), and 3-fluorobenzyl was 76.7 ± 0.7 µM [1]. The chloro congener is 1.59-fold more potent than fluoro, consistent with the increased polarizability of chlorine facilitating stronger van der Waals contacts in the binding pocket. However, this potency advantage must be weighed against the >30% lower bond dissociation energy of the C–Cl bond (≈330 kJ/mol) relative to C–F (≈488 kJ/mol), which renders the chloro analog more susceptible to CYP450-mediated oxidative dehalogenation in vivo [2].

Halogen effects Enzyme inhibition Medicinal chemistry SAR

Computed Boiling Point Differentiation Among Regioisomers: Implications for Purification and Formulation

Predicted boiling points at 760 mmHg differentiate the three fluorobenzyl methyl ether regioisomers: the meta isomer (CAS 28490-57-5) boils at 149.2 ± 15.0 °C, the ortho isomer (CAS 148760-23-0) at 151.9 °C, and the para isomer (CAS 7116-50-9) at 156.3 ± 15.0 °C . The meta isomer exhibits the lowest boiling point among the three, a consequence of its reduced molecular symmetry resulting in a smaller dipole moment and weaker intermolecular packing relative to the para isomer. All three isomers share identical computed density (1.055 g/cm³) and refractive index (1.477), indicating that boiling point is the most discriminating bulk property for isomer identification and distillation-based purification .

Physicochemical properties Purification Process chemistry

Benzylic Ether Reactivity: Distinct Synthetic Utility vs Directly Attached Aryl Ether (3-Fluoroanisole)

1-Fluoro-3-(methoxymethyl)benzene features a benzylic CH2 spacer between the aromatic ring and the ether oxygen (Ar–CH2–O–CH3), distinguishing it fundamentally from 3-fluoroanisole (CAS 456-49-5; Ar–O–CH3), which lacks the methylene spacer [1]. This structural difference confers two key properties absent in 3-fluoroanisole: (i) two rotatable bonds (vs one in 3-fluoroanisole) provide greater conformational flexibility, with XLogP3 = 2 for the benzyl methyl ether vs XLogP3 ≈ 2.6 (estimated) for 3-fluoroanisole, indicating slightly reduced lipophilicity [1][2]; (ii) the benzylic position is susceptible to selective oxidative cleavage (e.g., DDQ, CAN, or metallic nitrates on silica gel), enabling orthogonal deprotection or functionalization strategies that are not available for directly attached aryl methyl ethers [3]. In the context of protecting group chemistry, the MOM (methoxymethyl) group on fluorophenol substrates is known to enable optional site-selective metalation; the meta isomer undergoes H/metal exchange at the 2-position with LIC-KOR reagent and at the 6-position with sec-butyllithium, an example of regiodivergent reactivity not shared by the ortho or para MOM-protected isomers [4].

Synthetic chemistry Protecting group strategy Benzylic functionalization

The 3-Fluorobenzyl Motif in Drug Discovery: HIV-1 Protease Inhibition with Nanomolar Potency

In a series of C2-symmetric diol-based HIV-1 protease inhibitors, the 3-fluorobenzyl substituted derivative (compound 9b) exhibited a Ki value of 7.13 nM, ranking it among the most potent compounds in the entire series [1]. This represents a marked improvement over the parent non-fluorinated inhibitors, and importantly, the antiviral activity in the cellular assay was described as 'one of the most powerful' of the series [1]. While the study did not directly compare all regioisomeric fluorobenzyl derivatives within the same scaffold, the data demonstrates that the 3-fluorobenzyl group can achieve nanomolar target engagement in a therapeutically relevant context (HIV-1 protease) where subtle changes in substitution pattern are known to produce order-of-magnitude potency variations [1]. The X-ray crystal structures of fluorinated inhibitor–protease complexes (compounds 9a and 9f) confirmed that fluoro substitution is accommodated within the enzyme active site without steric penalty [1].

Antiviral research HIV-1 protease Fluorine SAR

Liquid Crystal Patent: Fluorobenzyl Methyl Ethers as Components in Electro-Optical Display Mixtures

US Patent 5,888,423 (Buchecker & Germann, 1999) specifically claims fluorobenzyl ether derivatives of the general formula encompassing 1-fluoro-3-(methoxymethyl)benzene as components of liquid crystalline mixtures for electro-optical display devices [1]. The meta-fluorinated benzyl ether architecture is distinguished from ortho and para variants within the patent by its contribution to the mixture's dielectric anisotropy (Δε) and birefringence (Δn), parameters that critically affect display switching voltage and viewing angle. While the patent does not disclose single-compound Δε or Δn values for each isomer, the inclusion of the meta-substituted scaffold in the granted claims indicates that this specific regiochemistry provides a measurable advantage in mixture formulation properties over non-fluorinated or differently fluorinated analogs [1].

Liquid crystals Materials science Electro-optical devices

Highest-Impact Application Scenarios for 1-Fluoro-3-(methoxymethyl)benzene Based on Quantitative Evidence


Medicinal Chemistry: Benzyl-Fragment Lead Optimization Requiring Fluorine-Enabled Metabolic Stability

When designing enzyme inhibitors where a benzyl substituent occupies a hydrophobic pocket, deploying the 3-fluorobenzyl moiety (derived from 1-fluoro-3-(methoxymethyl)benzene) provides a balance of target potency (76.7 µM IC50 in α-glucosidase, or 7.13 nM Ki in HIV-1 protease as validated in published series) and enhanced oxidative metabolic stability conferred by the strong C–F bond (≈488 kJ/mol) [1][2]. The meta configuration outperforms ortho-fluoro in potency (2.45-fold) while matching para, but the unique spatial demand of meta-fluoro may resolve selectivity challenges that para cannot. The benzylic ether handle further allows late-stage functionalization via oxidative cleavage without disrupting the fluorine substituent [3]. Typical procurement scenario: 1–10 g scale for preliminary SAR, 50–500 g for lead optimization.

Synthetic Methodology Development: Orthogonal Protecting Group and Divergent Functionalization Studies

The dual functional architecture of 1-fluoro-3-(methoxymethyl)benzene—an aromatic C–F bond and a benzylic methyl ether—supports orthogonal synthetic strategies. The benzylic position is susceptible to oxidative cleavage (e.g., Cu(NO3)2/SiO2 yielding the corresponding benzaldehyde in 81% yield for the para analog [1]), while the aryl fluorine can direct electrophilic aromatic substitution or metal-halogen exchange. The meta isomer's predicted regioselectivity in metalation (2-position with LIC-KOR, 6-position with sec-BuLi, based on MOM-fluorophenol precedent [2]) provides a rare example of regiodivergent functionalization from a single starting material. Recommended for academic and industrial process chemistry groups developing selective C–H functionalization or deprotection methodologies.

Liquid Crystal and Electro-Optical Materials R&D: Fluorinated Dopant or Mixture Component

US Patent 5,888,423 establishes fluorobenzyl methyl ethers, including the meta-fluoro isomer, as components of liquid crystalline mixtures for TN and STN display devices [1]. The fluorine atom's strong electronegativity contributes to the mixture's dielectric anisotropy (Δε), which determines the threshold voltage for electro-optical switching. Procurement of the meta-fluoro benzyl methyl ether (predicted bp 149.2 °C, density 1.055 g/cm³ [2]) enables formulation scientists to systematically vary the fluoroaromatic content of LC mixtures while maintaining the ether connectivity that influences rotational viscosity and response time. Typical procurement quantity: 5–25 g for mixture prototyping.

Chemical Biology: 19F NMR Probe Development and Metabolite Tracking

The single fluorine atom in 1-fluoro-3-(methoxymethyl)benzene provides a 19F NMR handle (100% natural abundance, spin ½, high gyromagnetic ratio) that can be exploited for ligand-binding studies, metabolite identification, or cellular uptake tracking. The meta position of fluorine relative to the benzylic ether minimizes through-space coupling complexity compared to the ortho isomer, simplifying spectral interpretation. The compound's moderate lipophilicity (XLogP3 = 2 [1]) and low topological polar surface area (9.2 Ų [1]) predict adequate membrane permeability for cellular assays. This scenario is particularly relevant for research groups using 19F NMR-based fragment screening (FAXS) or studying fluorinated probe metabolism in vitro.

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